molecular formula C15H14Cl2O2 B1303267 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol CAS No. 61292-28-2

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol

Cat. No.: B1303267
CAS No.: 61292-28-2
M. Wt: 297.2 g/mol
InChI Key: JWZHTVMCIIZMBD-UHFFFAOYSA-N
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Description

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol (DCBE) is a compound that has been studied for its potential applications in scientific research. DCBE is a synthetic compound, which is formed through the reaction of 4-chloro-2-nitrophenol and 2,4-dichlorobenzyl alcohol. This compound has been studied in various scientific fields such as biochemistry, pharmacology, and toxicology due to its unique properties. In

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound has been explored in the synthesis and molecular structure analysis through techniques such as IR, 1H-NMR, and X-ray diffraction. It has been identified in studies focusing on the Knoevenagel condensation reaction and the characterization of related compounds (Percino et al., 2015).

Chemical Synthesis Methods

  • Research has been conducted on the synthesis of similar compounds under environmentally friendly, solvent-free conditions, highlighting the potential for sustainable chemical processes (Li-rong, 2010).

Biological Activity and Pharmaceutical Applications

  • Studies have explored the synthesis and characterization of compounds with structural similarities, examining their biological activity, including cytotoxic and antimicrobial properties (Asegbeloyin et al., 2014).

Crystallography and Stereochemistry

  • Crystallographic analysis has been used to study the structure and stereochemistry of related compounds, providing insights into their physical and chemical properties (Percino et al., 2000).

Enantioselective Synthesis and Biocatalysis

  • There is significant research in the enantioselective synthesis and biocatalysis of related chiral compounds, which are important in the development of pharmaceutical intermediates (Miao et al., 2019).

Photochemistry of Model Compounds

  • The photochemical behavior of model compounds similar to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol has been studied, contributing to the understanding of complex chemical reactions (Castellan et al., 1990).

Organometallic Chemistry

  • Organometallic chemistry research has delved into the synthesis of novel compounds, which may include structures related to this compound, to explore their potential applications (Jiménez‐Pérez et al., 2000).

Other Research Areas

  • Additional studies include the synthesis of related compounds for use in various fields such as material science, photochemistry, and enzymatic technology, further demonstrating the broad applicability of this chemical structure in scientific research (Zhang, 2013; Chen et al., 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZHTVMCIIZMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377148
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61292-28-2
Record name 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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